molecular formula C12H5Cl3O2 B1245223 8-Hydroxy-3,4,6-trichlorodibenzofuran

8-Hydroxy-3,4,6-trichlorodibenzofuran

Cat. No.: B1245223
M. Wt: 287.5 g/mol
InChI Key: YLPGDDLRALHEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-3,4,6-trichlorodibenzofuran is a member of dibenzofurans.

Scientific Research Applications

Metabolism and Biochemical Pathways

8-Hydroxy-3,4,6-trichlorodibenzofuran, a chlorinated dibenzofuran derivative, has been a subject of study in various contexts of scientific research, particularly in understanding its metabolism and biochemical pathways. For example, studies have investigated the metabolism of related chlorinated dibenzofurans in rats. These studies found that compounds like 2,3,7,8-tetrachlorodibenzofuran (TCDF) and 2,8-dichlorodibenzofuran (DCDF) undergo complex metabolic pathways, leading to the formation of various hydroxylated and sulfur-containing metabolites (Burka, McGown, & Tomer, 1990), (Kuroki, Hattori, Haraguchi, & Masuda, 1989).

Antagonistic Properties

Research has also explored the antagonistic properties of certain chlorodibenzofurans. For instance, compounds like 6-methyl-1,3,8-trichlorodibenzofuran (MCDF) have been studied for their ability to partially antagonize the induction of hepatic microsomal aryl hydrocarbon hydroxylase by TCDD, demonstrating the potential for these compounds to interact with specific receptors and affect enzyme activity (Harris, Zacharewski, Astroff, & Safe, 1989).

Antitumorigenic Activities

Further studies have explored the antitumorigenic activities of derivatives like 6-MCDF, investigating their efficacy in inhibiting tumor growth, such as in rat mammary tumor models. These studies have highlighted the potential therapeutic applications of these compounds in cancer treatment (McDougal, Wilson, & Safe, 1997).

Receptor Binding Affinities

Additionally, the receptor binding affinities of polychlorinated dibenzofurans have been quantified, providing insights into their interaction mechanisms with biological receptors. These studies are crucial in understanding the pharmacodynamics of these compounds (Farrell, Safe, & Safe, 1989).

Properties

Molecular Formula

C12H5Cl3O2

Molecular Weight

287.5 g/mol

IUPAC Name

4,6,7-trichlorodibenzofuran-2-ol

InChI

InChI=1S/C12H5Cl3O2/c13-8-2-1-6-7-3-5(16)4-9(14)11(7)17-12(6)10(8)15/h1-4,16H

InChI Key

YLPGDDLRALHEGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)O)Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
8-Hydroxy-3,4,6-trichlorodibenzofuran

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